4-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic compound that belongs to the class of nitrogen-containing heterocycles . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of such compounds often involves the use of active methylene compounds with hydrazonoyl bromides . To facilitate the purification of the product, a slight excess of reactant can be used, which avoids the generation of by-products .Molecular Structure Analysis
The structure of this compound is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . On the basis of fusion permutations of a five-membered triazole ring with a six-membered pyridazine ring, several isomeric structural variants may exist .Future Directions
The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . The synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues are confirmed in the literature . This suggests that “4-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” and its derivatives could be potential candidates for future research in drug design and discovery.
Properties
CAS No. |
891120-47-1 |
---|---|
Molecular Formula |
C19H14BrN5O |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
4-bromo-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H14BrN5O/c1-12-22-23-18-10-9-17(24-25(12)18)14-3-2-4-16(11-14)21-19(26)13-5-7-15(20)8-6-13/h2-11H,1H3,(H,21,26) |
InChI Key |
WQPDCJVCTPCIRR-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.